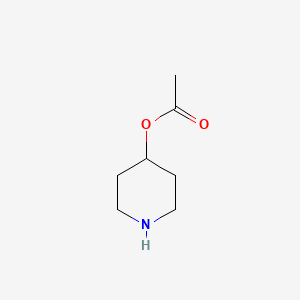
Piperidin-4-yl acetate
概要
説明
Piperidin-4-yl acetate is a compound containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms . It is a useful research chemical and is used in the synthesis of various pharmaceuticals .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is a key component in the structure of many pharmaceuticals .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .科学的研究の応用
Corrosion Inhibition
Piperidine derivatives, including those related to Piperidin-4-yl acetate, have been investigated for their corrosion inhibition properties. Studies using quantum chemical calculations and molecular dynamics simulations have demonstrated their effectiveness in inhibiting the corrosion of iron. These derivatives show promise in applications where corrosion resistance is crucial, such as in industrial machinery and infrastructure maintenance (Kaya et al., 2016).
Acetylcholinesterase Inhibition
Research on Piperidin-4-yl acetate-related compounds has shown their potential as acetylcholinesterase inhibitors. These inhibitors are valuable in treating diseases like Alzheimer's by improving nerve signal transmission in the brain. The structure-activity relationships of these compounds have been explored, highlighting their potential therapeutic applications (Sugimoto et al., 1995).
Pharmaceutical Analysis
Piperidine derivatives, similar to Piperidin-4-yl acetate, have been the focus of analytical methods development, particularly in pharmaceuticals. High-performance liquid chromatography (HPLC) methods have been developed for the accurate and sensitive determination of these compounds in pharmaceutical formulations, ensuring quality and efficacy (Varynskyi et al., 2017).
Antibacterial Applications
Research into Piperidin-4-yl acetate-related compounds has revealed their antibacterial potential. Synthesis and analysis of various acetamide derivatives bearing piperidine and other heterocyclic cores have shown moderate to significant antibacterial activity, making them candidates for developing new antibacterial drugs (Iqbal et al., 2017).
Scientific Research Applications of Piperidin-4-yl Acetate
Corrosion Inhibition
Piperidine derivatives, including those related to Piperidin-4-yl acetate, have been investigated for their corrosion inhibition properties. Studies using quantum chemical calculations and molecular dynamics simulations have demonstrated their effectiveness in inhibiting the corrosion of iron. These derivatives show promise in applications where corrosion resistance is crucial, such as in industrial machinery and infrastructure maintenance (Kaya et al., 2016).
Acetylcholinesterase Inhibition
Research on Piperidin-4-yl acetate-related compounds has shown their potential as acetylcholinesterase inhibitors. These inhibitors are valuable in treating diseases like Alzheimer's by improving nerve signal transmission in the brain. The structure-activity relationships of these compounds have been explored, highlighting their potential therapeutic applications (Sugimoto et al., 1995).
Pharmaceutical Analysis
Piperidine derivatives, similar to Piperidin-4-yl acetate, have been the focus of analytical methods development, particularly in pharmaceuticals. High-performance liquid chromatography (HPLC) methods have been developed for the accurate and sensitive determination of these compounds in pharmaceutical formulations, ensuring quality and efficacy (Varynskyi et al., 2017).
Antibacterial Applications
Research into Piperidin-4-yl acetate-related compounds has revealed their antibacterial potential. Synthesis and analysis of various acetamide derivatives bearing piperidine and other heterocyclic cores have shown moderate to significant antibacterial activity, making them candidates for developing new antibacterial drugs (Iqbal et al., 2017).
Safety And Hazards
When handling Piperidin-4-yl acetate, it is advised to avoid all personal contact, including inhalation. Protective clothing should be worn when there is a risk of exposure. It should be used in a well-ventilated area and contact with moisture should be avoided . It is also advised to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .
将来の方向性
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This suggests that there is a lot of ongoing research in this field, and we can expect more advancements in the future.
特性
IUPAC Name |
piperidin-4-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(9)10-7-2-4-8-5-3-7/h7-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOWFHRNGJAHDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460067 | |
| Record name | piperidin-4-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-4-yl acetate | |
CAS RN |
73775-92-5 | |
| Record name | piperidin-4-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

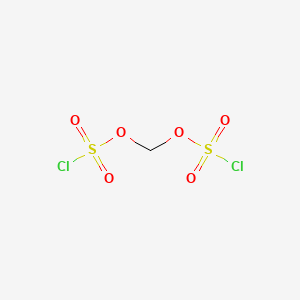
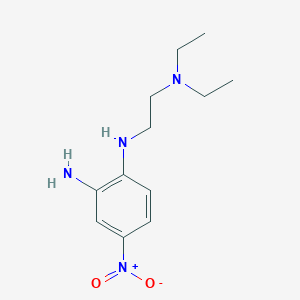
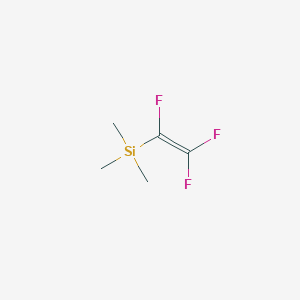
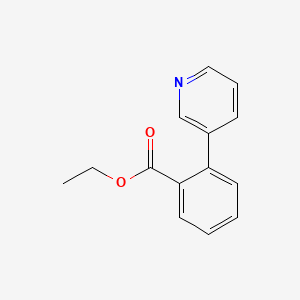
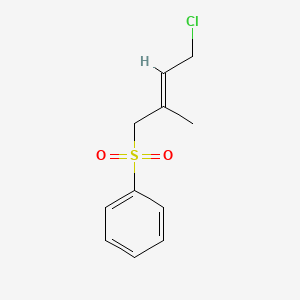
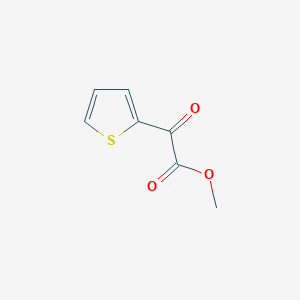
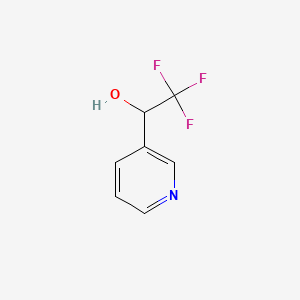
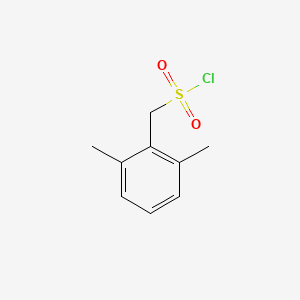
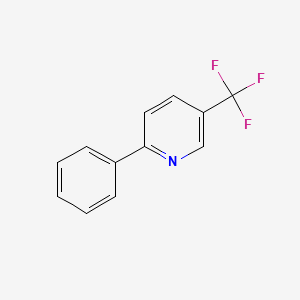
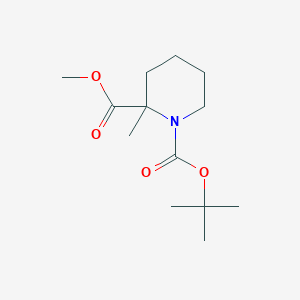
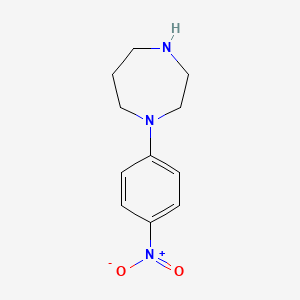
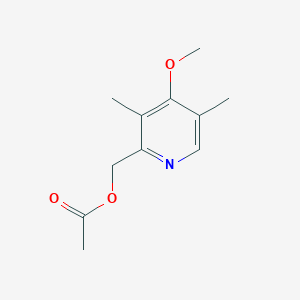
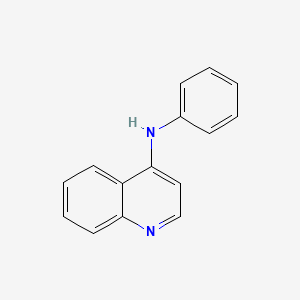
![(E)-2-benzoyl-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}-2-propenenitrile](/img/structure/B1353096.png)